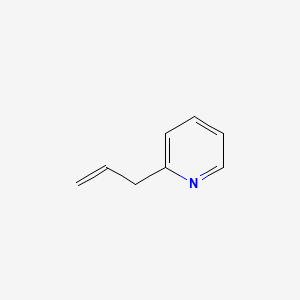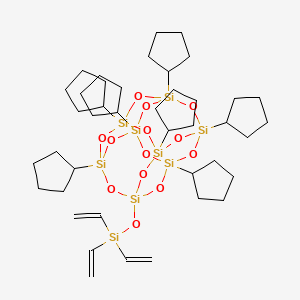
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted
Descripción general
Descripción
“PSS-Trivinylsilyloxy-Heptacyclopentyl substituted” is a type of silicone material . Its empirical formula is C41H72O13Si9 . The CAS Number for this compound is 352538-79-5 . It is also known by the synonyms “1-(Trivinylsilyloxy)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane” and "Trivinylsilyloxy-POSS®" .
Molecular Structure Analysis
The molecular weight of “PSS-Trivinylsilyloxy-Heptacyclopentyl substituted” is 1025.77 . The SMILES string representation of its structure isC=C [Si] (O [Si]12O [Si]3 (O [Si]4 (O [Si] (O1) (O [Si]5 (O [Si] (O2) (O [Si] (O3) (O [Si] (O4) (O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C%10CCCC%10)C%11CCCC%11)C%12CCCC%12) (C=C)C=C . Physical And Chemical Properties Analysis
“PSS-Trivinylsilyloxy-Heptacyclopentyl substituted” is a solid at room temperature . Its melting point is greater than 350 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Polymers
One area of focus is the synthesis and characterization of novel polymers for electronic applications. For instance, Al‐Hashimi et al. (2011) reported the synthesis of novel poly(3-alkyl-2,5-selenylenevinylene)s by polymerization under microwave-assisted conditions, aiming for applications in field-effect transistors. These polymers exhibit significant photophysical properties, such as red shifts in absorption upon film formation, indicating their potential in optoelectronic devices (Al‐Hashimi et al., 2011).
Catalysis and Material Enhancement
Another significant application is in catalysis, where aryl-substituted bis(imino)pyridine iron dinitrogen complexes are explored for their high selectivity in the hydrosilylation process, which is crucial in manufacturing low rolling resistance tires. These iron compounds show better selectivity than the platinum compounds traditionally used, demonstrating the potential of such materials in industrial catalysis (Atienza et al., 2012).
Thermal Stability and Degradation
Research by Lisa et al. (2003) investigates the thermal behavior of polystyrene, polysulfone, and their derivatives, focusing on how chemical substitutions influence thermal stability. This study highlights the complexities of thermal degradation mechanisms and the impact of chemical structure on polymer stability, providing insights into designing polymers for temperature-resilient applications (Lisa et al., 2003).
Photovoltaic Applications
Significant efforts are also directed towards enhancing the efficiency of polymer solar cells. Ye et al. (2014) discuss the synthesis of a photovoltaic polymer with improved properties such as suitable molecular energy levels and high hole mobility, showing promise for use in high-efficiency solar cells (Ye et al., 2014).
Luminescent Materials
The development of luminescent materials, such as organoboron quinolate polymers, is another application. These materials are synthesized from silylated polystyrene and exhibit efficient light emission, making them candidates for applications in optoelectronic devices and light-emitting diodes (Qin et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
tris(ethenyl)-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O13Si9/c1-4-55(5-2,6-3)42-63-52-60(39-29-15-16-30-39)46-57(36-23-9-10-24-36)43-56(35-21-7-8-22-35)44-58(48-60,37-25-11-12-26-37)50-62(54-63,41-33-19-20-34-41)51-59(45-56,38-27-13-14-28-38)49-61(47-57,53-63)40-31-17-18-32-40/h4-6,35-41H,1-3,7-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPZADQYIFWKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O13Si9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402755 | |
| Record name | AGN-PC-0LAAHU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted | |
CAS RN |
352538-79-5 | |
| Record name | AGN-PC-0LAAHU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



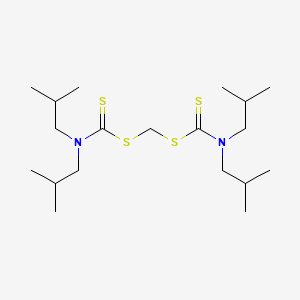


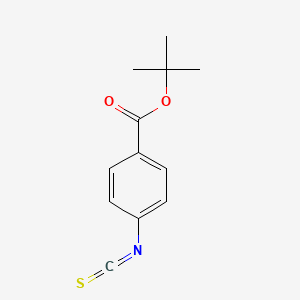
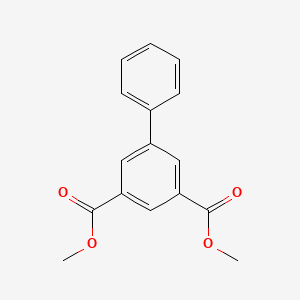
![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)
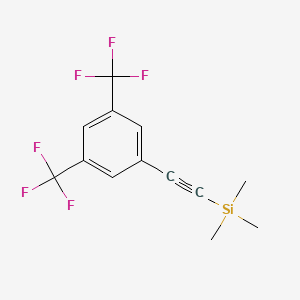

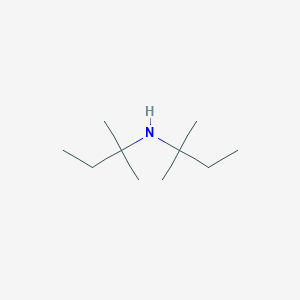
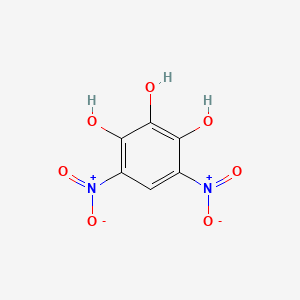
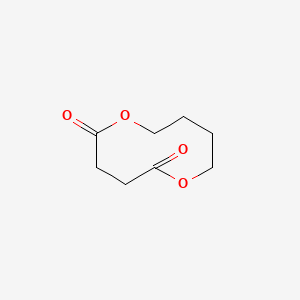
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)

